1-Bromo-3-chloro-5-phenoxybenzene
Description
Properties
IUPAC Name |
1-bromo-3-chloro-5-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVIUIAIVYDLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation and Phenoxy Group Introduction
Starting Material : Aniline
Steps :
-
Protection of Amine : Acetylation with acetic anhydride yields acetanilide, activating the ring for electrophilic substitution.
-
Bromination : Reaction with Br₂ in acetic acid introduces bromine at the para position (relative to the acetyl group).
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Chlorination : Chlorine is introduced ortho to bromine using Cl₂ or SO₂Cl₂, leveraging steric and electronic effects.
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Deprotection : Hydrolysis of the acetyl group under acidic or basic conditions yields 4-bromo-2-chloroaniline.
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Diazotization and Iodination : Treatment with NaNO₂/HCl followed by KI replaces the amino group with iodine.
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Phenoxy Substitution : Ullmann coupling or nucleophilic aromatic substitution (NAS) replaces iodine with phenoxy using Cu catalyst or strong base.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 0–5°C | 85–92% | |
| Chlorination | Cl₂, FeCl₃, 25°C | 78–90% | |
| Phenoxy Substitution | PhONa, CuI, DMF, 120°C | 65–75% |
Key Challenges :
Direct Halogenation of Phenoxybenzene Derivatives
Starting Material : 3-Chloro-5-phenoxybenzene
Steps :
-
Bromination : Electrophilic bromination using Br₂/FeBr₃ targets the para position relative to chlorine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 70–80% |
Advantages :
-
Fewer steps compared to sequential halogenation.
Limitations : -
Limited availability of 3-chloro-5-phenoxybenzene precursors.
Coupling-Based Strategies
Starting Material : 1-Bromo-3-chloro-5-iodobenzene
Steps :
-
Suzuki-Miyaura Coupling : Reaction with phenylboronic acid introduces phenoxy via palladium catalysis.
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Post-Functionalization : Chlorination/bromination adjustments as needed.
Reaction Conditions :
Key Insight :
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Sequential Halogenation | 6 | ~50% | High regiocontrol | Labor-intensive |
| Direct Halogenation | 2 | ~75% | Simplicity | Precursor scarcity |
| Coupling-Based | 3 | ~60% | Modularity | Cost of catalysts |
Mechanistic Considerations
-
Electrophilic Aromatic Substitution (EAS) : Halogens direct subsequent substitutions via ortho/para effects. Steric bulk from phenoxy groups influences reactivity.
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Ullmann Coupling : Copper-mediated coupling of aryl halides with phenoxides proceeds via a radical mechanism, requiring elevated temperatures.
Industrial-Scale Synthesis
Patent CN116987108A outlines a scalable route:
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Use of bromochlorohydantoin as a dual halogen source for simultaneous bromination/chlorination.
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Phenoxy introduction via microwave-assisted NAS , reducing reaction time from 24 h to 2 h.
Key Parameters :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1-methoxy-3-chloro-5-phenoxybenzene can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
1-Bromo-3-chloro-5-phenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-phenoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. These intermediates facilitate the substitution of halogen atoms with other functional groups. In coupling reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in transmetalation and reductive elimination steps to form the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-bromo-3-chloro-5-phenoxybenzene with key analogs based on molecular properties, substituent effects, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -F): Increase reactivity in electrophilic substitutions but reduce solubility in nonpolar solvents . Electron-Donating Groups (e.g., -OCH₃, -C₆H₅): Enhance solubility in polar solvents and stabilize intermediates in catalytic reactions . Halogen Combinations (Br/Cl): Improve thermal stability and resistance to oxidation, making these compounds suitable for high-temperature reactions .
Physical Properties :
- Density and Refractive Index : Fluorinated derivatives exhibit higher density (1.72 g/cm³) compared to methoxy or methyl analogs due to fluorine’s atomic mass .
- Melting/Boiling Points : Data gaps exist for many analogs, but nitro-substituted derivatives generally have higher melting points due to strong intermolecular interactions .
Applications :
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 1-Bromo-3-chloro-5-phenoxybenzene, and how should researchers interpret spectral data?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the substitution pattern. The aromatic protons will show distinct splitting patterns due to the asymmetric halogen/phenoxy substituents. Compare chemical shifts with databases (e.g., PubChem CID 2736223) for validation .
- GC-MS : Analyze purity (>95%) and molecular ion peaks (expected m/z ≈ 249.11 for the parent ion). Retention indices (RI ≈ 1.5470) and density (d ≈ 1.72 g/cm³) can further confirm identity .
- Elemental Analysis : Verify Br, Cl, and O content to confirm stoichiometry.
Q. What synthetic routes are commonly used to prepare halogenated benzene derivatives like this compound?
- Methodological Answer :
- Stepwise Halogenation : Start with phenol derivatives, using electrophilic substitution (e.g., bromination with Br₂/FeBr₃, followed by chlorination with Cl₂/AlCl₃) .
- Cross-Coupling : Utilize Suzuki-Miyaura or Ullmann reactions to introduce phenoxy groups after halogenation. Optimize catalysts (e.g., Pd/Cu systems) to minimize dehalogenation side reactions .
- Safety Note : Handle halogens in fume hoods with flame-resistant gear due to pyrolysis hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving polyhalogenated benzene substrates?
- Methodological Answer :
- Variable Analysis : Screen catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to identify optimal conditions.
- AI-Driven Synthesis Planning : Use tools like Reaxys or Pistachio to compare reaction databases and predict viable pathways, accounting for steric hindrance from multiple halogens .
- Contradiction Mitigation : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, exact stoichiometry) to isolate variables .
Q. What strategies improve regioselectivity in electrophilic substitution reactions on asymmetrically substituted benzene rings?
- Methodological Answer :
- Directing Group Optimization : The phenoxy group (-OPh) acts as a strong para-director, while halogens (Br, Cl) meta-direct. Use DFT calculations to model charge distribution and predict substitution sites .
- Steric Effects : Bulky substituents (e.g., tert-butyl) can block undesired positions. For example, tert-butyl groups in similar derivatives (CAS 202865-57-4) enhance selectivity at the 5-position .
- Temperature Control : Lower temperatures favor kinetic control, directing reactions to less thermodynamically stable but sterically accessible positions .
Q. How can isotopic labeling (e.g., deuterated analogs) of this compound enhance mechanistic studies?
- Methodological Answer :
- Deuterated Synthesis : Use 1-Bromo-3-chloro-5-fluorobenzene-d₃ (CAS 1219805-00-1) to track reaction pathways via H NMR or mass spectrometry. The deuterium isotope effect (kH/kD) can reveal rate-limiting steps .
- Applications : Study metabolic stability in drug discovery or environmental degradation pathways by monitoring deuterium retention in byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
